molecular formula C20H4F10O4 B1278465 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester CAS No. 133921-07-0

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester

Cat. No. B1278465
M. Wt: 498.2 g/mol
InChI Key: PYBORXJNAPMJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their properties and reactions are mentioned, which can give insights into the behavior of similar esters. For instance, the paper on liquid crystalline networks discusses 1,4-benzenedicarboxylic acid bis(4-cyanatomethylphenyl) ester, which shares the benzenedicarboxylic acid moiety with the compound .

Synthesis Analysis

The papers provided do not specifically address the synthesis of 1,4-benzenedicarboxylic acid, bis(pentafluorophenyl) ester. However, the synthesis of related compounds, such as the copolymer in the third paper, involves the combination of different monomers to achieve a high molecular weight product . This suggests that the synthesis of the compound would likely involve the esterification of 1,4-benzenedicarboxylic acid with pentafluorophenol under suitable conditions.

Molecular Structure Analysis

The molecular structure of 1,4-benzenedicarboxylic acid, bis(pentafluorophenyl) ester, would be expected to feature a central benzene ring with carboxylic acid ester linkages to pentafluorophenyl groups. The presence of the pentafluorophenyl groups would likely influence the electronic properties of the molecule due to the strong electron-withdrawing effect of the fluorine atoms. This is somewhat analogous to the effect of the trifluoromethyl groups in the boronic acid catalyst discussed in the first paper, which affects the reactivity of the catalyst .

Chemical Reactions Analysis

While the specific chemical reactions of 1,4-benzenedicarboxylic acid, bis(pentafluorophenyl) ester are not detailed in the provided papers, the second paper's discussion on the curing reaction of a similar ester suggests that it could undergo polymerization or crosslinking reactions under the right conditions . The presence of the ester groups could also make it a candidate for further chemical modifications, such as amidation, as seen in the first paper where carboxylic acids react with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzenedicarboxylic acid, bis(pentafluorophenyl) ester can be inferred to some extent from the related compounds discussed in the papers. For example, the liquid crystalline networks paper indicates that the ester it studies has a phase behavior that is sensitive to the degree of conversion during the curing process, which could also be true for the compound . The mechanical properties and glass transition temperature are also affected by the molecular structure, suggesting that the bis(pentafluorophenyl) ester would have unique thermal and mechanical properties due to its bulky fluorinated side groups.

Scientific Research Applications

Supramolecular Framework Construction

1,4-Benzenedicarboxylic acid derivatives are used to explore their effects on the construction of supramolecular assemblies. These derivatives play a key role in forming coordination polymers and 3D supramolecular frameworks, contributing to advancements in materials science and crystal engineering (Liu et al., 2010).

Liquid Crystalline Networks

These compounds are crucial in the formation of liquid crystalline networks. Studies have examined their phase behavior, curing reactions, and mechanical properties, offering insights into material science, especially for applications in high-performance materials (Shiota et al., 1997).

Photocatalytic Properties

In research focusing on environmental applications, these compounds have been used in the synthesis of coordination polymers with notable photocatalytic properties. This is particularly relevant for the degradation of pollutants like methylene blue in water, highlighting their potential in environmental remediation (Cheng et al., 2015).

Microextraction in Environmental Studies

These compounds have been utilized in microextraction methods for determining phthalate esters in environmental samples. Their application in analytical chemistry is significant for assessing environmental pollution and ensuring ecological safety (Farajzadeh et al., 2015).

Polymer Synthesis and Applications

They are integral in the synthesis of novel polymers, demonstrating their versatility in creating materials with specific properties for technological and industrial applications. This includes the development of photoresists based on acidolytic cleavage of ester acetal polymers (Wang et al., 2007).

Lewis Acidity and Chemical Interactions

Research on these compounds has expanded our understanding of Lewis acidity and chemical interactions, particularly in organometallic chemistry. This has implications for catalysis and material synthesis (Britovsek et al., 2005).

properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H4F10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-1-2-6(4-3-5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBORXJNAPMJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H4F10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449449
Record name 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester

CAS RN

133921-07-0
Record name 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.